molecular formula C6H3BrN2S B1341621 3-Bromoisothiazolo[4,3-b]pyridine CAS No. 42242-14-8

3-Bromoisothiazolo[4,3-b]pyridine

Cat. No. B1341621
CAS RN: 42242-14-8
M. Wt: 215.07 g/mol
InChI Key: WPLSGKABFTZNND-UHFFFAOYSA-N
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Description

3-Bromoisothiazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S . It is a member of the pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 3-Bromoisothiazolo[4,3-b]pyridine, has been achieved through the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . Structural modifications of the products have been demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .


Molecular Structure Analysis

The molecular structure of 3-Bromoisothiazolo[4,3-b]pyridine is characterized by the fusion of a pyrazole and a pyridine ring, making it a bicyclic heterocyclic aromatic compound . It has three nitrogen atoms located at positions 1, 2, and 7 . The pyrazole portion of the structure is electron-rich, while the pyridine portion is electron-deficient .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

  • Application : 3-Bromoisothiazolo[4,3-b]pyridine derivatives have been investigated for their anticonvulsant properties. They are involved in the synthesis of new heterocyclic systems like isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine, demonstrating potential in the development of anticonvulsant drugs (Paronikyan et al., 2002).

Antiproliferative Activity

  • Application : Certain derivatives of 3-Bromoisothiazolo[4,3-b]pyridine have been synthesized and tested for their antiproliferative activity in vitro. Some compounds have shown cytotoxic activity against various human and mouse tumor cell lines, suggesting their potential use in cancer treatment (Poręba et al., 2002).

Inhibitors of Cyclin G Associated Kinase

  • Application : Isothiazolo[4,3-b]pyridines, related to 3-Bromoisothiazolo[4,3-b]pyridine, have been studied as inhibitors of cyclin G associated kinase (GAK). They exhibit potent affinity for GAK, although with only modest antiviral activity against the hepatitis C virus. This suggests potential applications in antiviral therapy (Li et al., 2015).

Microwave-Assisted Synthesis

  • Application : Isothiazolopyridines, related to 3-Bromoisothiazolo[4,3-b]pyridine, have been synthesized using both conventional chemical methods and modern microwave techniques. These compounds have significant biological activities, and microwave-assisted synthesis offers a more efficient production method (Youssef et al., 2012).

Synthesis of Novel Derivatives

  • Application : Novel derivatives of isothiazolo[4,3-b]pyridine have been synthesized, expanding the structural variety of this compound class. These derivatives have potential applications in various pharmaceutical and chemical industries due to their unique structural properties (Wojciechowski & Kosiński, 2001).

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, including 3-Bromoisothiazolo[4,3-b]pyridine, have shown promising results in the field of medicinal chemistry . They have been evaluated for their potential as lead candidates against diseases like Mycobacterium tuberculosis and as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . These results reveal the potential application of pyrazolo[3,4-b]pyridines in the development of various modalities for disease diagnosis .

properties

IUPAC Name

3-bromo-[1,2]thiazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLSGKABFTZNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590254
Record name 3-Bromo[1,2]thiazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoisothiazolo[4,3-b]pyridine

CAS RN

42242-14-8
Record name 3-Bromo[1,2]thiazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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